![molecular formula C24H21NO6 B2491989 (Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951938-90-2](/img/structure/B2491989.png)
(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
This compound is part of a broader family of molecules characterized by the benzofuro[1,3]oxazin core, a structure that combines benzofuran and oxazine rings. Such compounds are of interest due to their potential biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of related benzofuro[1,3]oxazin derivatives typically involves palladium-catalyzed oxidative aminocarbonylation-cyclization reactions starting from readily available precursors like 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. These reactions show a significant degree of stereoselectivity, with Z isomers being formed preferentially or exclusively. The configuration around the double bond of the major stereoisomers is established by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzofuro[1,3]oxazin derivatives can be complex and varied. X-ray crystallography has been used to confirm the structures of similar compounds, providing detailed insight into their geometric configurations, including the orientation of substituents and the stereochemistry of the fused rings (Castillo et al., 2009).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, reflecting their rich chemistry. For instance, reactions involving palladium-catalyzed processes highlight the potential for creating diverse derivatives with different functional groups. The stereoselective formation of Z isomers during synthesis indicates potential for selective chemical modifications (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of benzofuro[1,3]oxazin derivatives, such as melting points, solubility, and crystal structure, can be deduced from their molecular structure. For example, the half-chair conformation of the oxazine ring and the planarity of the benzofuro ring are critical for the physical stability and solubility of these compounds (Wattanathana et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and the ability to undergo various chemical reactions, are closely linked to the molecular structure. The presence of methoxy and furan-2-ylmethyl groups in the compound indicates potential sites for chemical modification, which can influence the compound's reactivity and interaction with biological targets (Wang et al., 2012).
properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-27-16-6-5-15(21(11-16)28-2)10-22-23(26)18-7-8-20-19(24(18)31-22)13-25(14-30-20)12-17-4-3-9-29-17/h3-11H,12-14H2,1-2H3/b22-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCVBYLWINNBGL-YVNNLAQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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